3-Chloro-2-methylpropanoic acid

Catalog No.
S574657
CAS No.
16674-04-7
M.F
C4H7ClO2
M. Wt
122.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylpropanoic acid

CAS Number

16674-04-7

Product Name

3-Chloro-2-methylpropanoic acid

IUPAC Name

3-chloro-2-methylpropanoic acid

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

InChI

InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)

InChI Key

AWSSTZZQBPIWKZ-UHFFFAOYSA-N

SMILES

CC(CCl)C(=O)O

Synonyms

3-chloro-2-methylpropionic acid, 3-CMPA

Canonical SMILES

CC(CCl)C(=O)O

3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C₄H₇ClO₂ and a molecular weight of approximately 108.54 g/mol. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a branched propanoic acid structure. It appears as a colorless to pale yellow liquid and possesses a sharp, pungent odor. The compound is soluble in water and exhibits typical carboxylic acid properties, including the ability to donate protons in aqueous solutions .

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters, particularly when catalyzed by strong acids.
  • Neutralization: Reacts with bases to form salts and water, releasing heat in the process.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds .

3-Chloro-2-methylpropanoic acid can be synthesized through several methods:

  • Chlorination of 2-methylpropanoic acid: This method involves the direct chlorination of 2-methylpropanoic acid using chlorine gas or other chlorinating agents under controlled conditions.
  • Reaction of 3-chloropropanoic acid with methanol: This synthesis route involves treating 3-chloropropanoic acid with methanol in the presence of a strong acid catalyst, leading to the formation of 3-chloro-2-methylpropanoic acid .
  • Alkylation reactions: Utilizing alkyl halides in reactions with carboxylic acids can also yield this compound through nucleophilic substitution mechanisms.

3-Chloro-2-methylpropanoic acid has several applications, including:

  • Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Herbicide Development: Its biological activity makes it a candidate for developing new herbicides.
  • Chemical Research: Used in laboratories for studying reaction mechanisms and properties of chlorinated compounds .

Studies on the interactions of 3-chloro-2-methylpropanoic acid with other chemicals indicate that it can react exothermically with bases, producing soluble salts and heat. Additionally, it may release toxic gases when interacting with certain metal hydrides or reducing agents. The compound's ability to form complexes with various metals has also been noted, suggesting potential applications in coordination chemistry .

Several compounds share structural similarities with 3-chloro-2-methylpropanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Chloropropanoic AcidC₃H₅ClO₂Simpler structure; lacks methyl group on carbon 2
2-Chloroacetic AcidC₂H₃ClO₂Smaller size; commonly used in chemical synthesis
β-Chloropropionic AcidC₃H₅ClO₂Similar reactivity; differs in position of chlorine
4-Chlorobutanoic AcidC₄H₇ClO₂Longer chain; potential for different biological activity

The presence of the methyl group at the second carbon distinguishes 3-chloro-2-methylpropanoic acid from other chlorinated propanoic acids, potentially affecting its reactivity and biological properties .

XLogP3

0.9

Dates

Modify: 2023-08-15

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